Parbendazole

Description

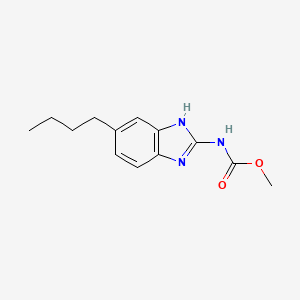

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWLZFXJFBZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Record name | PARBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045410 | |

| Record name | Parbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or fine white powder. (NTP, 1992) | |

| Record name | PARBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | PARBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14255-87-9 | |

| Record name | PARBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Parbendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parbendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parbendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Parbendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parbendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4X8WVX2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

491 to 495 °F (decomposes) (NTP, 1992) | |

| Record name | PARBENDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

In Vitro Anticancer Efficacy of Parbendazole in Pancreatic Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro anticancer effects of Parbendazole, a repurposed benzimidazole-based anthelmintic, on pancreatic cancer (PC) cells. The document synthesizes key quantitative data, details established experimental protocols, and illustrates the underlying molecular mechanisms and workflows.

Quantitative Effects of this compound on Pancreatic Cancer Cells

This compound has demonstrated significant potency in reducing the viability of pancreatic cancer cell lines, emerging as the most effective among several tested benzimidazole compounds.[1][2] Its efficacy is observed in the nanomolar to low micromolar range.[1][2][3][4]

Table 1: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability. This compound consistently shows low IC₅₀ values across various pancreatic cancer cell lines after 72 hours of treatment.

| Cell Line | IC₅₀ (µM) | Reference |

| AsPC-1 | 0.19 (±0.25) | [1] |

| Capan-2 | 0.36 (±0.17) | [1] |

| AsPC-1 | 0.01 - 3.26 | [5] |

| BxPC-3 | 0.01 - 3.26 | [5] |

Table 2: Summary of this compound's Biological Effects

Beyond reducing cell viability, this compound exerts multiple anticancer effects, including the inhibition of cell proliferation, abrogation of colony-forming ability, and induction of programmed cell death (apoptosis).

| Biological Effect | Cell Line(s) | Key Observations | Reference |

| Inhibition of Growth | AsPC-1, Capan-2 | Drastic reduction in cell growth at 24, 48, and 72 hours with concentrations of 0.2 µM and 0.7 µM. | [1][2] |

| Inhibition of Clonogenicity | AsPC-1, Capan-2 | Colony formation was completely abolished at both low and high concentrations of this compound. | [1][2] |

| Induction of Apoptosis | AsPC-1 | Significant increase in apoptotic cells observed at 24, 48, and most markedly at 72 hours. | [1] |

| Induction of Apoptosis | Capan-2 | Significant induction of apoptosis detected after 72 hours of treatment. | [1] |

| Cell Cycle Arrest | AsPC-1, Capan-2 | Promotes a G2/M phase arrest, leading to an increase in enlarged, polyploid cells. | [1][2][3][6] |

| Inhibition of Migration | AsPC-1, Capan-2 | Hampered cancer cell migration capabilities. | [1][2] |

Mechanism of Action: Microtubule Disruption

The primary mechanism underlying this compound's anticancer activity is its ability to interfere with microtubule dynamics.[1][7] Like other benzimidazole compounds, this compound binds to tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network leads to a cascade of events culminating in cell death.

The process begins with the failure to form a proper mitotic spindle during cell division.[1][2][3] This triggers a G2/M cell cycle arrest and can lead to mitotic catastrophe, a form of cell death that results from abnormal mitosis.[1][3] These events are also associated with the activation of a DNA damage response, ultimately leading to apoptosis.[1][2][7] There is also speculation that this compound may modulate the WNT/β-catenin signaling pathway, in which microtubules play a role.[1][2]

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the anticancer effects of this compound.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, Capan-2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).[1]

-

MTT Incubation: Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

-

Cell Culture and Treatment: Grow and treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

- 1. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Parbendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parbendazole, a benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed therapeutic agent, particularly in oncology. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis and detailed chemical characterization of this compound, offering valuable protocols and data for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound (methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate) is a multi-step process commencing with p-n-butylaniline. The overall synthetic scheme involves acetylation, nitration, hydrolysis, reduction, and a final cyclization reaction to yield the benzimidazole core.

Synthetic Workflow

The synthesis can be visualized as a five-step process, each with specific reagents and conditions to yield the desired intermediate and finally, this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of benzimidazole derivatives, adapted from patent literature.[1]

Step 1: Synthesis of p-n-butylacetanilide

-

In a 250 mL four-necked flask equipped with a thermometer and a stirring device, add 61.63 g (0.6078 mol) of acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Control the temperature at approximately 50°C and add 15.0 g (0.1007 mol) of n-butylaniline dropwise.

-

Maintain the reaction temperature at 50-55°C for about 1 hour.

-

After completion, cool the reaction mixture and pour it into a large volume of an ice-water mixture, which will cause a white crystalline product to precipitate.

-

Neutralize the mixture with a NaCO₃ solution and filter the precipitate.

-

Wash the crude product with water and dry. Recrystallize from n-heptane to obtain p-n-butylacetanilide.

Step 2: Synthesis of 2-nitro-4-n-butylacetanilide

-

To the p-n-butylacetanilide obtained in the previous step, add acetic anhydride.

-

Cool the mixture to 0°C and slowly add concentrated nitric acid while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 40 minutes.

-

Pour the reaction mixture into a large amount of ice water to precipitate the yellow product.

-

Filter and dry the crude product. Further purification can be achieved by silica gel chromatography.

Step 3: Synthesis of 2-nitro-4-n-butylaniline

-

Dissolve the 2-nitro-4-n-butylacetanilide in methanol.

-

Add a 40% KOH solution and stir the mixture at 60-70°C for 0.5-1.5 hours.

-

After the reaction is complete, dry the reaction solution, filter, and remove the solvent to obtain 2-nitro-4-n-butylaniline.

Step 4: Synthesis of 4-n-butyl-o-phenylenediamine

-

Mix the 2-nitro-4-n-butylaniline with Pd/C in methanol.

-

Reduce the mixture with hydrogen gas at room temperature for 23-25 hours.

-

Filter off the Pd/C catalyst to obtain a solution of 4-n-butyl-o-phenylenediamine.

Step 5: Synthesis of this compound

-

To the solution of 4-n-butyl-o-phenylenediamine, add a cyclizing agent such as methyl formate cyanamide.

-

Heat the reaction mixture to facilitate the cyclization and formation of the benzimidazole ring.

-

Cool the reaction solution to room temperature and adjust the pH to basic.

-

Extract the product with dichloromethane, dry the organic phase, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain this compound as a white solid.

Chemical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₃O₂ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to faint beige solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.3 | s | N-H (benzimidazole) |

| ~9.8 | s | N-H (carbamate) |

| ~7.4 | s | Ar-H |

| ~7.2 | d | Ar-H |

| ~6.9 | d | Ar-H |

| ~3.7 | s | O-CH₃ |

| ~2.6 | t | Ar-CH₂- |

| ~1.6 | m | -CH₂- |

| ~1.3 | m | -CH₂- |

| ~0.9 | t | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (carbamate) |

| ~149 | C=N (benzimidazole) |

| ~135 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~52 | O-CH₃ |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretching (carbamate and benzimidazole) |

| 2850-2960 | Medium | C-H stretching (aliphatic) |

| ~1710 | Strong | C=O stretching (carbamate) |

| 1580-1620 | Medium-Strong | C=C stretching (aromatic) |

| ~1220 | Strong | C-N stretching |

| ~1090 | Medium | C-O stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 247 | [M]⁺ (Molecular ion) |

| 215 | [M - CH₃OH]⁺ |

| 188 | [M - C₄H₉]⁺ |

| 159 | [M - NHCOOCH₃]⁺ |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05M monobasic potassium phosphate) in a gradient or isocratic elution.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at a wavelength of approximately 247 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity assessment. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[2]

Mechanism of Action and Signaling Pathway

This compound's primary mode of action is the disruption of microtubule polymerization. This interference with the cytoskeleton leads to a cascade of downstream effects, ultimately resulting in cell death.

Inhibition of Tubulin Polymerization

This compound binds to β-tubulin, preventing its polymerization into microtubules. Microtubules are essential for various cellular processes, including cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell shape. The disruption of these functions is a key contributor to the cytotoxic effects of this compound.

Potential Involvement of the WNT/β-catenin Signaling Pathway

While the direct inhibition of tubulin polymerization is the established primary mechanism, there is evidence to suggest that benzimidazoles, as a class of compounds, may also modulate the WNT/β-catenin signaling pathway. This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The potential for this compound to inhibit this pathway could represent a secondary, synergistic mechanism of its anti-cancer activity. However, the precise molecular interactions of this compound within the WNT/β-catenin pathway require further investigation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed synthetic workflow and analytical methodologies offer a starting point for researchers to produce and verify this compound for further investigation. The elucidation of its primary mechanism of action, coupled with the potential for secondary pathway modulation, underscores the therapeutic promise of this compound and encourages continued research into its applications in medicine.

References

- 1. Method for producing 5-n-butyl-2-benzoglioxaline methyl carbamate - Eureka | Patsnap [eureka.patsnap.com]

- 2. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

Technical Guide: Solubility and Handling of Parbendazole for In Vitro Research

This guide provides an in-depth overview of the solubility characteristics of Parbendazole in Dimethyl Sulfoxide (DMSO) and cell culture media. It is intended for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays and other in vitro experimental systems. The document outlines quantitative solubility data, detailed protocols for solution preparation, and the primary mechanism of action for this compound.

This compound Overview

This compound (also known as SKF 29044) is a benzimidazole carbamate, a class of compounds known for their broad-spectrum anthelmintic activity.[][2] In cellular biology, it is recognized as a potent inhibitor of microtubule assembly.[3][4][5][6] Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, thereby disrupting microtubule polymerization. This interference with the cytoskeleton leads to downstream effects such as cell cycle arrest and apoptosis.[7][8]

Solubility Data

The solubility of a compound is a critical parameter for ensuring accurate and reproducible results in in vitro assays. This compound is characterized by poor aqueous solubility but demonstrates good solubility in organic solvents like DMSO.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 3 mg/mL[3][4] | 12.13 mM[3][4] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |

| DMSO | 4 mg/mL[5] | 16.18 mM[5] | Sonication may be required to achieve complete dissolution at higher concentrations.[5] |

| Water | Insoluble[2][3] | - | |

| Ethanol | Insoluble[3] | - | |

| Cell Culture Media | Precipitates at high concentrations | - | This compound is typically introduced to media via a concentrated DMSO stock. The final concentration is limited by its low aqueous solubility and the maximum tolerable DMSO concentration for the cells (typically <0.1%).[5] |

Experimental Protocols

Accurate preparation of this compound solutions is essential for experimental success. Below are standard protocols for preparing stock and working solutions for cell culture applications.

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

-

Materials:

-

This compound powder (CAS No. 14255-87-9)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer and/or sonicator

-

-

Procedure:

-

Calculate the required mass of this compound using its molecular weight (247.29 g/mol ).[4] For 1 mL of a 10 mM stock, 2.47 mg is needed.

-

Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

-

Add the desired volume of anhydrous DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[9]

-

If the compound does not fully dissolve, use a water bath sonicator for up to 5 minutes or gently warm the solution to 37°C.[5][9]

-

Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for long-term stability.[][5]

-

This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.

-

Materials:

-

Concentrated this compound stock solution in DMSO (from Protocol 3.1)

-

Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640 with serum)

-

Sterile tubes and pipettes

-

-

Procedure:

-

Determine the final desired concentration of this compound for the experiment (e.g., 1 µM, 10 µM).

-

Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium. It is critical to add the small volume of DMSO stock into the larger volume of media while vortexing or mixing to prevent localized high concentrations that can cause precipitation.

-

Crucial Consideration: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to the cells, which is typically 0.1% to 0.5%.[5] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be above the solubility limit in the aqueous medium, and the experiment should be repeated with a lower concentration.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and the mechanism of action for this compound.

Figure 1: A flowchart detailing the preparation of this compound stock and working solutions for cell culture experiments.

Figure 2: The signaling pathway illustrating how this compound inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.

Summary and Best Practices

-

Solvent of Choice: DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.

-

Aqueous Incompatibility: this compound is insoluble in water. When diluting a DMSO stock into aqueous cell culture media, precipitation can occur if the concentration exceeds its solubility limit.

-

DMSO Toxicity: Always maintain the final DMSO concentration in cell culture below the toxic threshold for your specific cell line (generally <0.1%) and include a vehicle control in all experiments.

-

Storage: Store DMSO stock solutions in aliquots at -20°C or -80°C to maintain stability and avoid degradation from repeated freeze-thaw cycles.

-

Verification: After dilution into media, always visually inspect for any signs of precipitation before applying the solution to cells.

References

- 2. This compound | 14255-87-9 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Parasite | Microtubule Associated | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stability and reactivity of Parbendazole under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the expected stability and reactivity of Parbendazole under various experimental conditions. Due to the limited availability of specific stability studies on this compound, this document leverages data from structurally related benzimidazole compounds, primarily Albendazole, to infer its chemical behavior. This approach is grounded in the shared benzimidazole carbamate core, which is the primary determinant of the class's stability and degradation pathways.

Physicochemical Properties of this compound

This compound is a white to off-white solid with the molecular formula C13H17N3O2 and a molar mass of 247.29 g/mol .[1] It is sparingly soluble in DMSO and methanol, particularly with heating, and is practically insoluble in water.[1][2] The compound is stable under standard storage conditions, typically recommended at 2-8°C in a dry, dark place.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H17N3O2 | [1] |

| Molar Mass | 247.29 g/mol | [1] |

| Melting Point | 255-257°C | [1][2] |

| Boiling Point | 390.33°C (estimate) | [1][2] |

| pKa | 11.66 ± 0.10 (Predicted) | [1] |

| Water Solubility | <0.1 g/100 mL at 18 °C | [2] |

| Appearance | White to Off-White Solid | [1] |

Forced Degradation and Reactivity Profile

Summary of Benzimidazole (Albendazole) Forced Degradation Data

The following table summarizes the typical degradation of Albendazole under forced conditions, which is anticipated to be representative of this compound's stability profile.

| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation Observed | Reference |

| Acid Hydrolysis | 0.1 N HCl | Room Temperature | 6 hours | Minimal degradation (~6.13%) | |

| Base Hydrolysis | 0.1 N NaOH | Not specified | Not specified | Significant degradation | |

| Oxidation | 3% H2O2 | Room Temperature | Not specified | Significant degradation | |

| Thermal Degradation | Not specified | Not specified | Not specified | Unstable | |

| Photolytic Degradation | UV-C light (254 nm) | Not specified | 24 hours | Unstable |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments, adapted from studies on Albendazole, which can be applied to investigate the stability of this compound.

Acid-Induced Degradation

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Stress Condition: To a 5 mL volumetric flask, add 1 mL of the this compound stock solution and 1 mL of 0.1 N Hydrochloric Acid (HCl).

-

Incubation: Keep the flask at room temperature and monitor the degradation over a time course (e.g., 1, 2, 4, and 6 hours).

-

Analysis: At each time point, withdraw an aliquot, neutralize with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Base-Induced Degradation

-

Sample Preparation: Prepare a solution of this compound directly in 0.1 N Sodium Hydroxide (NaOH). For instance, dissolve 31.25 mg of the drug in 10 mL of 0.1 N NaOH and dilute to 25 mL.

-

Incubation: Maintain the solution at room temperature and monitor at various time intervals.

-

Analysis: At each time point, withdraw an aliquot, neutralize with a suitable acid (e.g., 0.1 N HCl), and prepare for chromatographic analysis.

Oxidative Degradation

-

Sample Preparation: In a 5 mL volumetric flask, mix 1 mL of the this compound stock solution with 1 mL of 3% Hydrogen Peroxide (H2O2).

-

Incubation: Keep the solution at room temperature and monitor over time.

-

Analysis: At each time point, dilute a sample with the mobile phase for analysis.

Thermal Degradation

-

Sample Preparation: Place the solid this compound powder in a suitable container.

-

Stress Condition: Expose the solid drug to elevated temperatures (e.g., in a hot air oven).

-

Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent and analyze.

Photolytic Degradation

-

Sample Preparation: Transfer 1 mL of the this compound stock solution to a quartz cuvette.

-

Stress Condition: Expose the solution to UV-C light (254 nm) for a defined period (e.g., 24 hours).

-

Analysis: After exposure, dilute the solution with a suitable solvent for analysis.

Visualizations

Plausible Degradation Pathway of this compound

Based on the known degradation pathways of other benzimidazole anthelmintics, a likely degradation pathway for this compound under oxidative and hydrolytic stress is proposed below. The primary sites of reactivity are the benzimidazole ring and the carbamate side chain.

Caption: Plausible degradation pathway for this compound.

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies is outlined in the following diagram.

Caption: General workflow for forced degradation studies.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 14255-87-9 [chemicalbook.com]

- 3. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. This compound | C13H17N3O2 | CID 26596 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond Tubulin: An In-depth Technical Guide to the Molecular Targets of Parbendazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parbendazole, a member of the benzimidazole class of anthelmintic drugs, is well-documented to exert its primary biological effects through the inhibition of tubulin polymerization. This interaction leads to disruption of microtubule function, G2/M cell cycle arrest, and subsequent apoptosis, forming the basis of its potent anti-proliferative and anti-cancer activities.[1][2] However, emerging evidence, primarily from studies of structurally related benzimidazoles, suggests that the molecular repertoire of this compound may extend beyond tubulin. This technical guide provides a comprehensive overview of the established and putative molecular targets of this compound, with a focus on non-tubulin interactions. We present quantitative data, detailed experimental protocols for target identification and validation, and signaling pathway diagrams to facilitate further research and drug development efforts.

The Primary Target: Beta-Tubulin

The most extensively characterized molecular target of this compound is β-tubulin. This compound binds to the colchicine-binding site of β-tubulin, leading to the inhibition of microtubule polymerization.[1][2][3] This disruption of microtubule dynamics is the principal mechanism behind its observed anti-proliferative effects in various cancer cell lines.

Quantitative Data: Binding Affinity and Cellular Potency

The interaction of this compound with tubulin and its downstream cellular effects have been quantified in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) | 3.39 μM | Purified tubulin | [3] |

| IC50 (Cell Viability) | 126 nM | HN6 (HNSCC) | [1] |

| 153 nM | Fadu (HNSCC) | [1] | |

| 270 nM | CAL-27 (HNSCC) | [1] |

Experimental Protocol: Pull-Down Assay for Target Identification

A key method to identify the direct binding partners of a small molecule like this compound is a pull-down assay coupled with mass spectrometry. The following protocol is adapted from a study that successfully identified tubulin as the primary target of this compound.[1]

Objective: To identify proteins from a cell lysate that directly bind to this compound.

Materials:

-

This compound-biotin conjugate (P-B)

-

Streptavidin-coated magnetic beads

-

HN6 cell lysate

-

Biotin (for negative control)

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., high concentration biotin solution or SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Coomassie Brilliant Blue stain

-

LC-MS/MS system

Procedure:

-

Probe Immobilization:

-

Incubate streptavidin magnetic beads with this compound-biotin (P-B) probe or biotin (negative control) for 2 hours at room temperature with gentle rotation.

-

Wash the beads three times with wash buffer to remove unbound probe.

-

-

Protein Binding:

-

Incubate the P-B-coated beads and control beads with HN6 cell lysate for 2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie Brilliant Blue staining.

-

Excise the differential bands present in the P-B lane but not in the control lane.

-

Perform in-gel trypsin digestion of the excised protein bands.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins.

-

Visualization: Experimental Workflow for Target Identification

Caption: Workflow for identifying this compound's binding proteins.

Putative Molecular Targets Beyond Tubulin

While tubulin is the established primary target, the broader effects of this compound and related benzimidazoles suggest the involvement of other molecular players. These potential off-target effects are crucial for understanding the full pharmacological profile of this compound and for identifying new therapeutic opportunities.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF)

Studies on other benzimidazoles, such as albendazole, have demonstrated an inhibitory effect on HIF-1α and its downstream target, VEGF, under hypoxic conditions.[4][5] HIF-1α is a key transcription factor in cellular adaptation to low oxygen levels and plays a critical role in tumor angiogenesis and metabolism. The proposed mechanism involves the disruption of microtubule-dependent processes that are necessary for HIF-1α stabilization and activity.[6] While not yet directly demonstrated for this compound, its potent effect on microtubules makes HIF-1α a highly probable secondary target.

Potential Mechanism: this compound-induced microtubule disruption may interfere with the trafficking or stability of proteins required for HIF-1α accumulation and transcriptional activity.

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer. There are suggestions that benzimidazoles may inhibit this pathway. One potential mechanism for this is through the inhibition of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of TCF4/β-catenin-dependent transcription. The related benzimidazole, mebendazole, has been identified as a TNIK inhibitor.[7] Given the structural similarity, it is plausible that this compound could also exert inhibitory effects on TNIK or other components of the Wnt pathway.

Quantitative Data for Mebendazole (as a proxy):

| Parameter | Value | Target | Reference |

| Kd | ~1.0 μM | TNIK | [7] |

| % Inhibition | 91.8% at 10 μM | TNIK | [7] |

Induction of DNA Damage

This compound treatment has been associated with DNA damage in pancreatic cancer cells.[1][6] This is largely considered a consequence of mitotic catastrophe, where the failure to properly segregate chromosomes due to disrupted microtubule function leads to DNA double-strand breaks. However, a study on mebendazole suggests a more direct link between benzimidazole-induced cilia disruption and DNA damage.[8] While a direct interaction of this compound with DNA or DNA repair enzymes has not been demonstrated, the consistent observation of DNA damage warrants further investigation into potential direct or indirect mechanisms beyond mitotic catastrophe.

Downregulation of Cyclin B1

A decrease in the expression of cyclin B1 has been observed in pancreatic cancer cells following this compound treatment.[9] Cyclin B1 is a crucial regulatory protein for the G2/M transition of the cell cycle. Its downregulation is consistent with the observed G2/M arrest. This is likely an indirect effect resulting from the activation of the spindle assembly checkpoint due to microtubule disruption, which then leads to the suppression of cyclin B1 expression.[10][11]

Visualization: Potential Signaling Pathways Affected by this compound

Caption: this compound's impact on tubulin and putative pathways.

Experimental Protocols for Target Validation

To confirm the putative off-target effects of this compound, specific experimental validation is required.

Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of specific kinases, such as TNIK.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, including radiometric assays (e.g., HotSpot) or fluorescence-based assays.

General Protocol (adapted for TNIK):

-

Reaction Setup: In a microplate, combine recombinant TNIK enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include appropriate controls (no inhibitor, known TNIK inhibitor).

-

Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. For a radiometric assay, this involves capturing the radiolabeled phosphate on a filter and measuring radioactivity. For a fluorescence-based assay, this could involve using a phosphorylation-specific antibody.

-

Data Analysis: Plot the percentage of kinase activity against the this compound concentration and determine the IC50 value.

Western Blot for HIF-1α and Cyclin B1 Expression

Objective: To measure the effect of this compound on the protein levels of HIF-1α and Cyclin B1 in cancer cells.

Procedure:

-

Cell Culture and Treatment: Culture cancer cells (e.g., pancreatic or lung cancer cell lines) to ~70% confluency. For HIF-1α experiments, induce hypoxia (e.g., by placing cells in a hypoxic chamber or treating with a hypoxia-mimetic agent like cobalt chloride). Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for HIF-1α or Cyclin B1 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion and Future Directions

The primary molecular target of this compound is unequivocally tubulin. However, this guide highlights several putative non-tubulin targets and pathways that may contribute to its overall pharmacological profile. The proposed inhibitory effects on HIF-1α and the Wnt/β-catenin pathway, if confirmed, would significantly broaden the therapeutic potential of this compound, particularly in the context of cancer therapy. The observed induction of DNA damage and downregulation of Cyclin B1, while likely downstream of tubulin inhibition, are critical components of its mechanism of action.

Future research should focus on:

-

Direct Target Identification: Employing unbiased proteomic approaches, such as affinity chromatography with this compound as bait, in a wider range of cell types to identify novel binding partners.

-

Kinase Profiling: Screening this compound against a large panel of kinases to identify any direct inhibitory activity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound may influence HIF-1α and Wnt signaling, and whether these effects are tubulin-dependent or -independent.

A deeper understanding of the complete target landscape of this compound will be instrumental in optimizing its clinical application and in the rational design of next-generation benzimidazole-based therapeutics.

References

- 1. Identification of anthelmintic this compound as a therapeutic molecule for HNSCC through connectivity map-based drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Albendazole inhibits HIF-1α-dependent glycolysis and VEGF expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent inhibition of tumoral hypoxia-inducible factor 1alpha by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antihelminthic Benzimidazoles Are Novel HIF Activators That Prevent Oxidative Neuronal Death via Binding to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mebendazole preferentially inhibits cilia formation and exerts anticancer activity by synergistically augmenting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decreased cyclin B1 expression contributes to G2 delay in human brain tumor cells after treatment with camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting cyclin B1 inhibits proliferation and sensitizes breast cancer cells to taxol - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parbendazole, a benzimidazole anthelmintic, is emerging as a promising candidate for drug repurposing in oncology. Beyond its direct cytotoxic effects on cancer cells, recent evidence indicates that this compound can modulate the tumor microenvironment (TME), a complex ecosystem that plays a critical role in tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth analysis of this compound's effects on TME-related genes, with a focus on the extracellular matrix (ECM)-receptor interaction and focal adhesion pathways. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of associated signaling pathways and workflows to support further research and development in this area.

Introduction

The tumor microenvironment, composed of a variety of non-malignant cells and an extracellular matrix, is increasingly recognized as a key regulator of cancer progression and a promising target for therapeutic intervention. This compound, a broad-spectrum anti-parasitic agent, has demonstrated potent anti-tumor activity in preclinical studies.[1][2][3][4] Its primary mechanism of action is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[5] However, its influence extends beyond the cancer cell itself, impacting the surrounding TME. A notable study on Head and Neck Squamous Cell Carcinoma (HNSCC) has provided the first direct evidence of this compound's ability to modulate the expression of genes crucial to the TME's structure and function.[5] This guide will delve into these findings and explore the broader implications for cancer therapy.

This compound's Effect on Extracellular Matrix and Focal Adhesion Genes in HNSCC

A significant investigation into the effects of this compound on HNSCC revealed its ability to reverse the overexpression of genes related to the ECM-receptor interaction and focal adhesion pathways, which are typically upregulated in this cancer type.[5]

Quantitative Data Summary

In a study by Liang et al. (2022), 31 genes associated with the ECM-receptor interaction and focal adhesion pathways, found to be upregulated in HNSCC, were selected for analysis following this compound treatment. The study reported that after 24 hours of treatment, this compound significantly downregulated the expression of 25 of these genes (P < 0.05).[5] The expression of four genes showed no significant difference, and two genes were upregulated.[5]

Table 1: Effect of this compound on the Expression of Upregulated TME-Related Genes in HNSCC [5]

| Gene Category | Number of Genes | Effect of this compound Treatment |

| Down-regulated | 25 | Statistically significant decrease in mRNA expression (P < 0.05) |

| No Significant Difference | 4 | No statistically significant change in mRNA expression |

| Up-regulated | 2 | Statistically significant increase in mRNA expression |

Note: The specific fold-change values for each gene were not detailed in the primary literature, but the direction of change and statistical significance were reported.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

The following methodology was employed to assess the changes in gene expression in HNSCC cell lines after treatment with this compound[5]:

-

Cell Culture and Treatment: HNSCC cell lines (e.g., HN6) were cultured under standard conditions. Cells were then treated with a specified concentration of this compound or a vehicle control for 24 hours.

-

RNA Extraction: Total RNA was extracted from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR Analysis: The relative expression levels of the 31 target genes were quantified using a real-time PCR system. SYBR Green-based detection was utilized. The expression of each target gene was normalized to an appropriate endogenous control gene.

-

Data Analysis: The comparative Ct (ΔΔCt) method was used to calculate the relative fold change in gene expression between the this compound-treated and control groups. Statistical significance was determined using an appropriate statistical test, with a P-value of less than 0.05 considered significant.

Signaling Pathways and Experimental Workflow

This compound's Putative Mechanism in Modulating the TME

This compound's primary mechanism of action, the inhibition of tubulin polymerization, is believed to be the upstream event leading to the observed changes in gene expression.[5] The disruption of the microtubule network can affect various cellular processes, including intracellular trafficking and the function of transcription factors, which in turn can alter the expression of genes involved in the TME.

Caption: Proposed cascade of events from this compound to TME gene modulation.

Experimental Workflow for Identifying TME Gene Expression Changes

The process of identifying the effect of this compound on TME-related genes in HNSCC followed a systematic bioinformatics and experimental validation approach.[5]

Caption: Bioinformatics and experimental workflow for TME gene analysis.

Broader Implications for the Tumor Microenvironment: Immune Infiltration and Angiogenesis

While direct quantitative data on this compound's effect on immune and angiogenesis-related gene expression is currently limited, the broader class of benzimidazole drugs has been shown to modulate these critical aspects of the TME. It is plausible that this compound shares some of these capabilities.

Potential Effects on Immune Infiltration

Some benzimidazoles have been reported to modulate immune responses within the TME.[1] For instance, mebendazole has been shown to promote the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype. This shift is associated with changes in the expression of genes related to immune stimulation. Furthermore, other benzimidazoles have been investigated for their potential to enhance the efficacy of immune checkpoint inhibitors.[6] Further research is warranted to investigate if this compound can modulate the expression of key immune-related genes such as those encoding cytokines, chemokines, and immune checkpoint molecules.

Potential Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several benzimidazoles, such as albendazole, have demonstrated anti-angiogenic properties.[7][8] These effects are often mediated through the downregulation of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[9] Given that this compound shares a common chemical scaffold, it is conceivable that it may also inhibit angiogenesis by downregulating the expression of these and other related genes.

Conclusion and Future Directions

This compound demonstrates a clear capacity to modulate the tumor microenvironment by downregulating the expression of genes involved in ECM-receptor interaction and focal adhesion pathways in HNSCC. This activity, in addition to its direct cytotoxic effects, positions this compound as a multi-faceted anti-cancer agent.

Future research should focus on:

-

Quantitative Gene Expression Analysis: Performing comprehensive transcriptomic studies (e.g., RNA-sequencing) to obtain a global and quantitative view of the gene expression changes induced by this compound in various cancer types and TME-related cell populations.

-

Immune and Angiogenesis Studies: Directly investigating the effect of this compound on the expression of genes related to immune cell infiltration, activation, and angiogenesis in co-culture and in vivo models.

-

Combination Therapies: Exploring the synergistic potential of this compound with immunotherapies and anti-angiogenic agents, with a focus on the underlying molecular mechanisms.

This technical guide provides a foundational understanding of this compound's impact on the TME, offering a springboard for further investigation into its promising role in cancer therapy.

References

- 1. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 6. Drug Repurposing to Enhance Antitumor Response to PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Hypoxia-Induced Retinal Angiogenesis by Specnuezhenide, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of VEGF expression by targeting HIF-1 alpha with small interference RNA in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocols for In Vitro and In Vivo Combination Studies of Parbendazole and Gemcitabine

Introduction

The development of effective combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Gemcitabine, a nucleoside analog, is a standard-of-care chemotherapeutic agent for various solid tumors, including pancreatic cancer.[1][2][3] It functions primarily by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[4][5] Parbendazole, a benzimidazole-based anthelmintic, has been identified as a promising drug repurposing candidate for cancer therapy.[6][7] Its mechanism involves the disruption of microtubule polymerization, which induces G2/M phase cell cycle arrest, mitotic catastrophe, and subsequent apoptosis.[8][9][10]

The distinct mechanisms of action of Gemcitabine and this compound—targeting DNA synthesis and microtubule dynamics, respectively—provide a strong rationale for their combined use. This combination has the potential to attack cancer cells at different phases of the cell cycle, leading to a synergistic anti-tumor effect. Indeed, preclinical studies have demonstrated that this compound and Gemcitabine act synergistically to decrease the viability of pancreatic cancer cells.[6][11]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to set up and execute robust in vitro and in vivo studies to evaluate the combination of this compound and Gemcitabine.

Mechanisms of Action and Rationale for Combination

This compound: As a benzimidazole carbamate, this compound is a potent inhibitor of microtubule assembly.[8][12] It binds directly to tubulin, the primary component of microtubules, preventing its polymerization into functional filaments.[8][12] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[7][11] The result is a halt in the cell cycle at the G2/M phase, often leading to mitotic catastrophe and apoptosis.[6][10]

Gemcitabine: Gemcitabine is a prodrug that requires intracellular phosphorylation to become active.[2][4] Its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), exert cytotoxic effects through two primary mechanisms.[5][13] First, dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, which leads to "masked chain termination" and halts DNA replication.[1][13] Second, dFdCDP inhibits the enzyme ribonucleotide reductase (RNR), which depletes the pool of deoxynucleotides required for DNA synthesis, a self-potentiating action that enhances the incorporation of dFdCTP into DNA.[4][5] These actions cause cell cycle arrest, typically at the G1/S boundary, and induce apoptosis.[5]

Therapeutic Rationale: The combination of this compound and Gemcitabine targets two distinct, critical processes in cell division. By arresting cells at both the G1/S (Gemcitabine) and G2/M (this compound) checkpoints, the combination can prevent cancer cells from progressing through the cell cycle and proliferating more effectively than either agent alone. This dual blockade is hypothesized to result in synergistic cytotoxicity.

Preclinical Data Summary

Quantitative data from studies on pancreatic cancer cell lines demonstrate the potency of each agent and the synergistic nature of their combination.[6][11]

Table 1: Single-Agent Cytotoxicity (IC₅₀ Values) The half-maximal inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit the viability of 50% of the cancer cells after a 72-hour treatment. Data below is representative for pancreatic cancer cell lines.

| Cell Line | This compound IC₅₀ (µM) | Gemcitabine IC₅₀ (µM) |

| AsPC-1 | ~0.2 - 0.7 | ~0.02 - 0.05 |

| Capan-2 | ~0.2 - 0.7 | ~0.01 - 0.02 |

| Note: IC₅₀ values are approximate and can vary based on experimental conditions. Based on data from Florio et al.[11] |

Table 2: Combination Index (CI) Values The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following data shows synergistic combinations after 72-hour incubation.[14]

| Cell Line | This compound (µM) | Gemcitabine (µM) | Combination Index (CI) | Interpretation |

| AsPC-1 | 0.125 | 0.0125 | < 1 | Synergy |

| AsPC-1 | 0.250 | 0.0250 | < 1 | Synergy |

| Capan-2 | 0.125 | 0.00625 | < 1 | Synergy |

| Capan-2 | 0.250 | 0.0125 | < 1 | Synergy |

| Note: Synergistic combinations are highlighted in bold. Data derived from studies showing synergy.[14] |

Experimental Protocols: In Vitro Studies

The following protocols outline key experiments to assess the efficacy of the this compound and Gemcitabine combination in vitro.

Protocol 3.1: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

-

Cancer cell lines (e.g., AsPC-1, Capan-2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Gemcitabine (stock solution in sterile water or PBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette, microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Drug Preparation: Prepare serial dilutions of this compound and Gemcitabine. For combination studies, prepare mixtures at a constant ratio (e.g., based on the ratio of their IC₅₀ values).

-

Treatment: Remove the medium and add 100 µL of fresh medium containing the drugs (single agents, combination, or vehicle control). Include wells with medium only as a blank.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) * 100.

-

Plot dose-response curves to determine the IC₅₀ for each drug.

-

Use software like CompuSyn to calculate the Combination Index (CI) from combination data to determine synergy.[14]

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the analysis of cell cycle phases (G1, S, G2/M).

Materials:

-

Treated and control cells from 6-well plates

-

PBS, Trypsin-EDTA

-

70% cold ethanol

-

PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvest: After treatment (e.g., for 48 hours), collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with PBS, then resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer.

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.

-

Quantify the percentage of cells in the G1, S, and G2/M phases for each treatment condition.

-

Compare the cell cycle distribution of combination-treated cells to single agents and controls to confirm G1/S and G2/M arrest.[6][11]

Protocol 3.3: Apoptosis Assay (Annexin V-FITC/PI)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic/necrotic cells with compromised membranes.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvest: Collect cells after treatment (e.g., 72 hours) as described in Protocol 3.2.

-

Washing: Wash the cells twice with cold PBS and centrifuge.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze immediately by flow cytometry.

Data Analysis:

-

Create quadrant plots to distinguish cell populations:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

-

Calculate the percentage of total apoptotic cells (Early + Late) for each condition.[7]

Experimental Protocols: In Vivo Studies

Protocol 4.1: Xenograft Tumor Model

Principle: To evaluate the anti-tumor efficacy of the drug combination in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. Tumor growth is monitored during treatment.

Materials:

-

4-6 week old female immunocompromised mice (e.g., NSG or athymic nude mice)

-

Cancer cells, Matrigel

-

This compound formulation for injection (e.g., suspended in DMSO/PEG300/Tween-80/Saline).[15]

-

Gemcitabine formulation for injection (dissolved in saline)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Implantation: Subcutaneously inject 1-2 x 10⁶ cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.[16]

-

Tumor Growth: Monitor the mice regularly. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

-

Tumor Volume = (Length x Width²) / 2

-

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (dose and schedule to be determined by MTD studies)

-

Group 3: Gemcitabine (e.g., administered intraperitoneally)

-

Group 4: this compound + Gemcitabine

-

-

Drug Administration: Administer drugs according to the planned schedule (e.g., daily oral gavage for this compound, twice-weekly IP injection for Gemcitabine) for 3-4 weeks.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a pre-determined size limit, or after a fixed duration. Tumors can be excised for further analysis (e.g., immunohistochemistry).

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Plot the mean body weight ± SEM for each group to assess toxicity.

-

Perform statistical analysis (e.g., ANOVA) to compare tumor growth between the combination group and the single-agent/control groups.

-

If applicable, generate Kaplan-Meier survival curves.

References

- 1. Gemcitabine - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Repurposing, an Attractive Strategy in Pancreatic Cancer Treatment: Preclinical and Clinical Updates [mdpi.com]

- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The Benzimidazole-Based Anthelmintic this compound: A Repurposed Drug Candidate That Synergizes with Gemcitabine in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Binding of this compound to tubulin and its influence on microtubules in tissue-culture cells as revealed by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.biologists.com [journals.biologists.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the Anti-proliferative Effects of Parbendazole using the Colony Formation Assay

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the long-term survival and proliferative capability of single cells.[1][2] This technique is particularly valuable in cancer research to assess the efficacy of cytotoxic agents by measuring their ability to inhibit the sustained proliferation required for a single cell to grow into a colony of at least 50 cells.[3] Parbendazole, a benzimidazole-based anthelmintic drug, has been identified as a potent anti-cancer agent.[4][5] It effectively suppresses the clonogenicity of various cancer cell lines, making the colony formation assay an essential tool for quantifying its cytostatic and cytotoxic effects.[4][6]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects primarily by acting as a potent inhibitor of microtubule assembly.[4][7][8] This disruption of microtubule dynamics leads to several downstream cellular consequences:

-

Alteration of Microtubule Organization: this compound interferes with the normal formation and function of microtubules, which are critical components of the cytoskeleton.[4][5]

-

Mitotic Spindle Disruption: The drug's effect on tubulin leads to the formation of irregular mitotic spindles during cell division.[4][6]

-

Cell Cycle Arrest: Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[5][7][9]

-